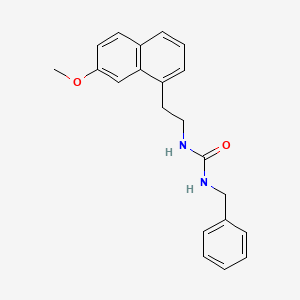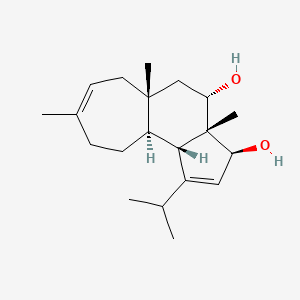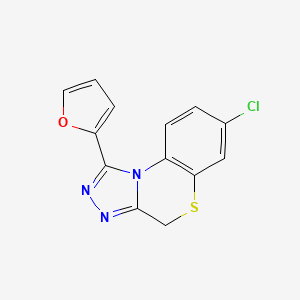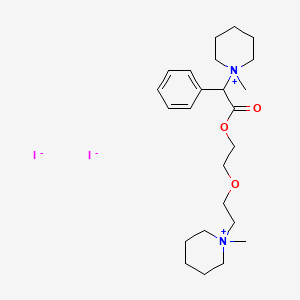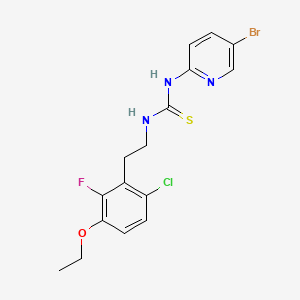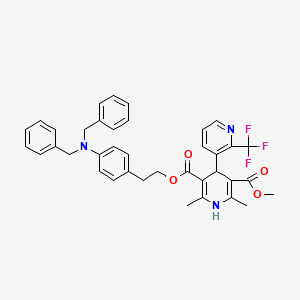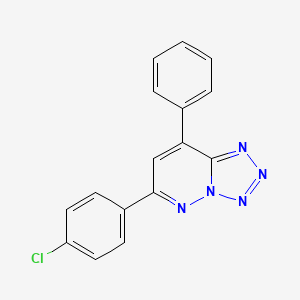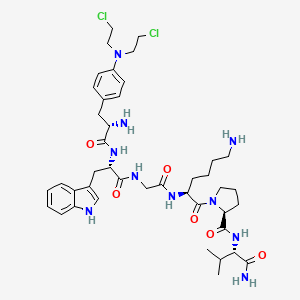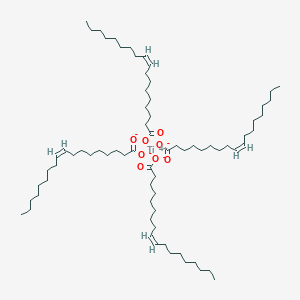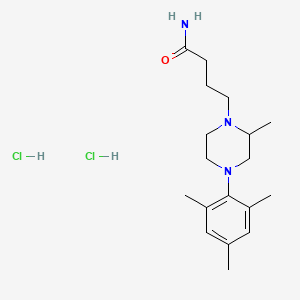
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperazine ring, a butanamide group, and multiple methyl groups attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride typically involves multiple steps. The starting materials include 2,4,6-trimethylphenylamine and 4-methylpiperazine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve steps such as amide bond formation, methylation, and piperazine ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Trimethyl-N-phenylaniline
- 4-Methyl-N-[(2,4,6-trimethylphenyl)methyl]aniline
Uniqueness
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research applications.
Propiedades
Número CAS |
121513-31-3 |
|---|---|
Fórmula molecular |
C18H31Cl2N3O |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
4-[2-methyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]butanamide;dihydrochloride |
InChI |
InChI=1S/C18H29N3O.2ClH/c1-13-10-14(2)18(15(3)11-13)21-9-8-20(16(4)12-21)7-5-6-17(19)22;;/h10-11,16H,5-9,12H2,1-4H3,(H2,19,22);2*1H |
Clave InChI |
YRKLMZGNPXJABR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1CCCC(=O)N)C2=C(C=C(C=C2C)C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


